molecular formula C9H8ClNO5S B12665290 Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester CAS No. 139326-44-6

Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester

Cat. No.: B12665290
CAS No.: 139326-44-6
M. Wt: 277.68 g/mol
InChI Key: CZKHUAHJCRABNU-UHFFFAOYSA-N
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Description

Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a sulfinyl group attached to a 4-chloro-2-nitrophenyl ring, which is further esterified with acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of 4-chloro-2-nitrophenol with a sulfinylating agent, followed by esterification with acetic acid. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester.

    Reduction: Formation of acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, methyl ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl and nitro groups into molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester
  • Acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, methyl ester
  • Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester

Uniqueness

Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester is unique due to the presence of both sulfinyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

139326-44-6

Molecular Formula

C9H8ClNO5S

Molecular Weight

277.68 g/mol

IUPAC Name

methyl 2-(4-chloro-2-nitrophenyl)sulfinylacetate

InChI

InChI=1S/C9H8ClNO5S/c1-16-9(12)5-17(15)8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3

InChI Key

CZKHUAHJCRABNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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